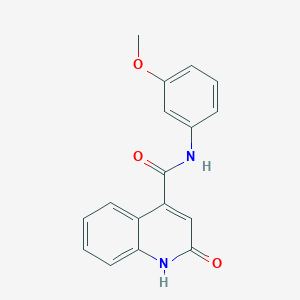

![molecular formula C14H17N3O2S B4413937 N-[2-(propionylamino)-1,3-benzothiazol-6-yl]butanamide](/img/structure/B4413937.png)

N-[2-(propionylamino)-1,3-benzothiazol-6-yl]butanamide

Overview

Description

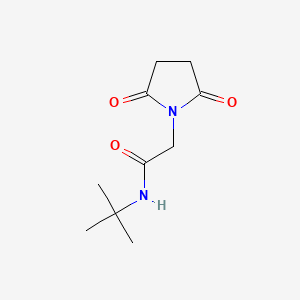

“N-[2-(propionylamino)-1,3-benzothiazol-6-yl]butanamide” is a chemical compound with the molecular formula C14H17N3O2S . The average mass of this compound is 291.369 Da .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 14 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Scientific Research Applications

Anti-inflammatory and Analgesic Agent

This compound has been evaluated for its potential as an anti-inflammatory and analgesic agent. Studies have shown that derivatives of 2-phenylamino-benzoic acid, which share a similar structure to our compound of interest, exhibit significant anti-inflammatory and analgesic effects. These effects were assessed using in vivo methods such as the carrageenan-induced rat paw edema method and the acetic acid-induced writhing test in mice .

Scaffold in Drug Discovery

The anthranilic acid scaffold, which is part of the compound’s structure, is frequently used in drug discovery programs. It has been observed that non-steroidal anti-inflammatory drugs (NSAIDs) that are acidic in nature and designed on this scaffold, like mefenamic acid, have been effective in treating musculoskeletal illnesses .

QSAR Analysis for Drug Design

Quantitative structure-activity relationship (QSAR) analysis is a method used to predict the biological activity of compounds based on their chemical structure. The compound can be used in QSAR studies to derive regression models that display the influence of molecular descriptors on biological activity, aiding in the rational design of new drug candidates .

Antifungal Activity

Research has indicated that similar compounds have antifungal properties. For instance, a study identified a novel antifungal compound produced by Pseudomonas aeruginosa that showed activity against various phytopathogenic fungi. This suggests that our compound could potentially be explored for its antifungal applications, especially against soil-borne plant pathogens .

Biocontrol Agent in Agriculture

The structure of N-[2-(propionylamino)-1,3-benzothiazol-6-yl]butanamide hints at its potential use as a biocontrol agent. The related antifungal activities could be harnessed to protect plants from diseases like charcoal rot, which is caused by Macrophomina phaseolina, thereby reducing the need for chemical fungicides .

Synthesis of Benzothiazole Derivatives

The compound can be used as a precursor in the synthesis of benzothiazole derivatives. These derivatives have various applications, including in the development of dyes, optical brighteners, and as intermediates in organic synthesis. The compound’s role in facilitating the base-promoted intramolecular C–S bond coupling cyclization is crucial for the efficient preparation of these derivatives .

properties

IUPAC Name |

N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S/c1-3-5-13(19)15-9-6-7-10-11(8-9)20-14(16-10)17-12(18)4-2/h6-8H,3-5H2,1-2H3,(H,15,19)(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBRUFMLSDLVJTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-isopropyl-3-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4413858.png)

![1-(4-fluorophenyl)-3-{[1-(2-pyrimidinyl)-4-piperidinyl]amino}-2,5-pyrrolidinedione](/img/structure/B4413873.png)

![N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]-2-thiophenecarboxamide](/img/structure/B4413880.png)

![1-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B4413894.png)

![6-(4-methoxyphenyl)-2-[(2-pyridinylmethyl)thio]nicotinonitrile](/img/structure/B4413907.png)

![1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B4413913.png)

![1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(1H-imidazol-1-ylmethyl)piperidine](/img/structure/B4413915.png)

![2-{[2-(mesitylamino)-2-oxoethyl]thio}benzoic acid](/img/structure/B4413927.png)

![N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B4413961.png)